molecular formula C21H14O2 B11701411 (E)-3-Dibenzo[B,D]furan-2-YL-1-phenyl-2-propen-1-one

(E)-3-Dibenzo[B,D]furan-2-YL-1-phenyl-2-propen-1-one

Cat. No.: B11701411
M. Wt: 298.3 g/mol
InChI Key: GKOWXPMPZIMZEM-ZRDIBKRKSA-N
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Description

(E)-3-Dibenzo[B,D]furan-2-YL-1-phenyl-2-propen-1-one is a complex organic compound that belongs to the class of benzofuran derivatives. These compounds are known for their diverse biological activities and potential applications in various fields, including medicinal chemistry and materials science. The structure of this compound features a dibenzofuran moiety linked to a phenylpropenone group, which contributes to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-Dibenzo[B,D]furan-2-YL-1-phenyl-2-propen-1-one typically involves the condensation of dibenzofuran-2-carbaldehyde with acetophenone under basic conditions. The reaction is often catalyzed by a base such as potassium hydroxide or sodium hydroxide in an ethanol or methanol solvent. The reaction mixture is refluxed for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product in high yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow synthesis techniques to enhance efficiency and scalability. The use of automated reactors and optimized reaction conditions can significantly reduce production time and costs while maintaining high purity and yield.

Chemical Reactions Analysis

Types of Reactions

(E)-3-Dibenzo[B,D]furan-2-YL-1-phenyl-2-propen-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or alkanes.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl or furan rings, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst like iron(III) chloride.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, alkanes.

    Substitution: Halogenated derivatives, nitro compounds.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer, bacterial infections, and inflammatory conditions.

    Industry: Utilized in the development of advanced materials, including polymers and electronic devices, due to its unique electronic properties.

Mechanism of Action

The mechanism of action of (E)-3-Dibenzo[B,D]furan-2-YL-1-phenyl-2-propen-1-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation or bacterial growth, thereby exerting its anticancer or antimicrobial effects.

Comparison with Similar Compounds

Similar Compounds

    Benzofuran: A simpler structure with similar biological activities.

    Dibenzofuran: Lacks the phenylpropenone group but shares the dibenzofuran core.

    Chalcones: Compounds with a similar phenylpropenone structure but different aromatic substituents.

Uniqueness

(E)-3-Dibenzo[B,D]furan-2-YL-1-phenyl-2-propen-1-one is unique due to its combined dibenzofuran and phenylpropenone moieties, which confer distinct chemical and biological properties

Properties

Molecular Formula

C21H14O2

Molecular Weight

298.3 g/mol

IUPAC Name

(E)-3-dibenzofuran-2-yl-1-phenylprop-2-en-1-one

InChI

InChI=1S/C21H14O2/c22-19(16-6-2-1-3-7-16)12-10-15-11-13-21-18(14-15)17-8-4-5-9-20(17)23-21/h1-14H/b12-10+

InChI Key

GKOWXPMPZIMZEM-ZRDIBKRKSA-N

Isomeric SMILES

C1=CC=C(C=C1)C(=O)/C=C/C2=CC3=C(C=C2)OC4=CC=CC=C43

Canonical SMILES

C1=CC=C(C=C1)C(=O)C=CC2=CC3=C(C=C2)OC4=CC=CC=C43

Origin of Product

United States

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